molecular formula C34H21N8Na3O14S3 B12724561 4-((2,4-Dihydroxy-3-((4-nitrophenyl)azo)-5-((4-(phenylamino)-3-sulphophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt CAS No. 94199-99-2

4-((2,4-Dihydroxy-3-((4-nitrophenyl)azo)-5-((4-(phenylamino)-3-sulphophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonic acid, sodium salt

Cat. No.: B12724561
CAS No.: 94199-99-2
M. Wt: 930.7 g/mol
InChI Key: RZBRXRNHAKAMSP-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis is a complex organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is particularly notable for its application in various industries, including textiles, printing, and biological staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis typically involves multiple steps:

    Diazotization: The process begins with the diazotization of 4-nitroaniline, which involves treating it with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2,4-dihydroxy-5-aminonaphthalene-2,7-disulfonic acid under alkaline conditions to form the first azo linkage.

    Further Coupling: The resulting compound undergoes further coupling reactions with other aromatic amines, such as 4-(phenylamino)-3-sulfophenylamine, to form additional azo linkages.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis undergoes several types of chemical reactions:

    Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Reduction: Sodium dithionite in an aqueous medium.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Substitution: Concentrated sulfuric acid for sulfonation, and a mixture of nitric and sulfuric acids for nitration.

Major Products

    Reduction: Corresponding aromatic amines.

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed as a biological stain for visualizing cellular components under a microscope.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the textile industry for dyeing fabrics and in the printing industry for producing vibrant inks.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its function as a dye and pH indicator. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-Nitrophenyl)azo]phenol
  • **4-[(4-Nitrophenyl)azo]-2,5-dihydroxybenzenesulfonic acid
  • **4-[(4-Nitrophenyl)azo]-3-hydroxy-2-naphthoic acid

Uniqueness

4-[[2,4-Dihydroxy-3-[(4-nitrophenyl)azo]-5-[[4-(phenylamino)-3-sulfophenyl]azo]phenyl]azo]-5-hydroxynaphthalene-2,7-dis is unique due to its multiple azo linkages, which provide enhanced color properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications.

Properties

CAS No.

94199-99-2

Molecular Formula

C34H21N8Na3O14S3

Molecular Weight

930.7 g/mol

IUPAC Name

trisodium;4-[[5-[(4-anilino-3-sulfonatophenyl)diazenyl]-2,4-dihydroxy-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H24N8O14S3.3Na/c43-29-16-24(58(51,52)53)13-18-12-23(57(48,49)50)15-26(31(18)29)38-40-28-17-27(33(44)32(34(28)45)41-36-20-6-9-22(10-7-20)42(46)47)39-37-21-8-11-25(30(14-21)59(54,55)56)35-19-4-2-1-3-5-19;;;/h1-17,35,43-45H,(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3

InChI Key

RZBRXRNHAKAMSP-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC(=C(C(=C3O)N=NC4=CC=C(C=C4)[N+](=O)[O-])O)N=NC5=C6C(=CC(=C5)S(=O)(=O)[O-])C=C(C=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.